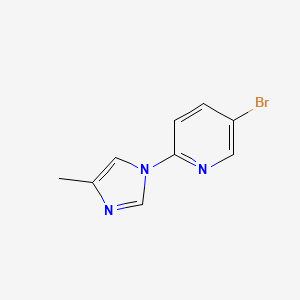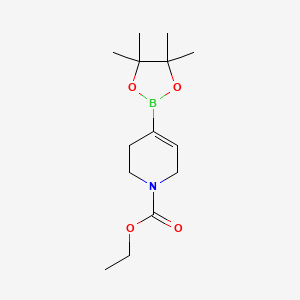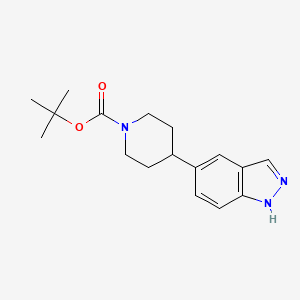![molecular formula C14H15NO2 B1391921 Spiro[indene-1,4'-piperidine]-3-carboxylic acid CAS No. 936138-15-7](/img/structure/B1391921.png)
Spiro[indene-1,4'-piperidine]-3-carboxylic acid
Overview
Description
Spiro compounds are biologically active organic compounds with unique structures, found in a wide variety of natural products and drugs . They do not readily lead to drug resistance due to their unique mechanisms of action and have, therefore, attracted considerable attention regarding pesticide development .
Synthesis Analysis
The direct, catalytic, and enantioselective synthesis of spirocycles from readily available starting materials and in an atom economic manner remains a highly sought-after task in organic synthesis . An enantioselective Pd-hydride-catalyzed cycloaddition method for the synthesis of spirocyclic compounds directly from two classes of commonly available starting materials, 1,3-enynes and cyclic carbon−hydrogen (C−H) bonds, is reported .Molecular Structure Analysis
Spirocyclic scaffolds are widely present in numerous natural products and biologically active compounds . The uniquely rigid structures of spirocyclic scaffolds can reduce the conformational entropy penalty upon binding to a protein target .Chemical Reactions Analysis
A three-component reaction between pyrrolidine, aromatic aldehydes, and 3-arylideneoxindolin-2-ones catalyzed by acetic acid in refluxing toluene for the synthesis of functionalized 7′-arylidenespiro[indoline-3,1′-pyrrolizines] has been described .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, Spiro[indene-1,4’-piperidine], is 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 .Scientific Research Applications
Synthesis of Derivatives
The compound “Spiro[indene-1,4’-piperidine]-3-carboxylic acid” can be used as a precursor in the synthesis of diverse spiro-imidazo pyridine-indene derivatives. These derivatives have potential applications in medicinal chemistry due to their unique spirocyclic structure which is often associated with biological activity .
Multicomponent Reactions
This compound may also be involved in multicomponent reactions (MCRs), which are highly valued in pharmaceutical research for generating complex molecules with high diversity. MCRs are efficient and can be performed under environmentally friendly conditions .
Catalysis
The spiro compound could act as a catalyst or a component in catalytic systems, such as those used for the synthesis of bis-spiro piperidine derivatives. These systems are important for creating compounds with potential pharmacological properties .
Microwave-Assisted Synthesis
The compound might be suitable for microwave-assisted synthesis methods, which are known for their speed and efficiency. This technique is particularly useful in green chemistry due to its reduced energy consumption .
Ultrasonic Irradiation Synthesis
Similarly, it could be used in synthesis methods involving ultrasonic irradiation, which is another energy-efficient and rapid synthesis technique that can enhance reaction rates and yields .
Mechanism of Action
Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, spiro compounds have become biological targets . They have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Safety and Hazards
Future Directions
Spirocycles play an important role in drug discovery and development . The development of efficient asymmetric approaches for constructing spirocyclic compounds has attracted much attention . The methods that are direct, catalytic, enantioselective, and atom economic and that rely on the use of commonly available starting materials are in high need .
properties
IUPAC Name |
spiro[indene-3,4'-piperidine]-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13(17)11-9-14(5-7-15-8-6-14)12-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAYEAPVXSDUDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=C(C3=CC=CC=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678292 | |
| Record name | Spiro[indene-1,4'-piperidine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[indene-1,4'-piperidine]-3-carboxylic acid | |
CAS RN |
936138-15-7 | |
| Record name | Spiro[indene-1,4'-piperidine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)
![[(1-methyl-1H-indol-4-yl)oxy]acetic acid](/img/structure/B1391840.png)
![tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391846.png)


![2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1391849.png)
![N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1391852.png)


![2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391858.png)
![1H-Pyrrolo[2,3-B]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1391859.png)

